2,2,2-Trichloroethane-1-sulfonyl chloride

説明

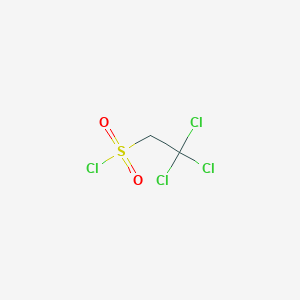

2,2,2-Trichloroethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C2H2Cl4O2S. It is a sulfonyl chloride derivative, characterized by the presence of three chlorine atoms attached to the ethane backbone and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

2,2,2-Trichloroethane-1-sulfonyl chloride can be synthesized through the chlorination of ethanesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination of the ethane backbone.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process also includes purification steps such as distillation and recrystallization to remove any impurities.

化学反応の分析

Types of Reactions

2,2,2-Trichloroethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Elimination Reactions: Under certain conditions, it can undergo elimination to form vinyl sulfonates.

Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonylated products.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Catalysts: Lewis acids such as iron(III) chloride and aluminum chloride are often used to facilitate reactions.

Solvents: Organic solvents like dichloromethane and toluene are commonly used to dissolve the reactants and control the reaction environment.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Vinyl Sulfonates: Formed through elimination reactions.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : CHClOS

- Molecular Weight : 205.0 g/mol

- CAS Number : 51527-73-2

This compound is characterized by its sulfonyl chloride functional group, which makes it a potent electrophile in chemical reactions.

Scientific Research Applications

1. Organic Synthesis

- Reagent for Sulfonylation : 2,2,2-Trichloroethane-1-sulfonyl chloride is commonly used in sulfonylation reactions to introduce sulfonyl groups into organic molecules. This is crucial in the synthesis of pharmaceuticals and agrochemicals.

- Formation of Sulfones : It can be employed to convert various substrates into sulfones, which are important intermediates in drug development.

2. Pharmaceutical Development

- Synthesis of Antimicrobial Agents : Research has demonstrated its effectiveness in synthesizing sulfonamide antibiotics. A notable case study involved the preparation of a new class of antimicrobial agents where this compound was used as a key intermediate .

- Cancer Research : The compound has been investigated for its potential role in synthesizing compounds with anticancer properties. For instance, derivatives synthesized using this reagent have shown promising activity against specific cancer cell lines .

3. Material Science

- Polymer Chemistry : The compound is utilized in the production of sulfonated polymers, which are essential in creating ion-exchange membranes for fuel cells and batteries. These membranes are critical for enhancing the efficiency of energy conversion processes .

Case Studies

Environmental Considerations

While this compound is valuable in research and industrial applications, it is essential to consider its environmental impact. Regulatory frameworks are in place to monitor and mitigate risks associated with its use due to potential toxicity and environmental persistence. The compound's release into the environment can occur during manufacturing processes or improper disposal practices.

作用機序

The mechanism of action of 2,2,2-Trichloroethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. The presence of three chlorine atoms enhances the electrophilicity of the compound, making it a potent reagent for various chemical transformations.

類似化合物との比較

Similar Compounds

2-Chloroethanesulfonyl chloride: A similar compound with one chlorine atom on the ethane backbone.

2,2-Dichloroethanesulfonyl chloride: A compound with two chlorine atoms on the ethane backbone.

2,2,2-Trifluoroethanesulfonyl chloride: A fluorinated analog with three fluorine atoms instead of chlorine.

Uniqueness

2,2,2-Trichloroethane-1-sulfonyl chloride is unique due to its high reactivity and the presence of three chlorine atoms, which enhance its electrophilic properties. This makes it a valuable reagent in organic synthesis and various industrial applications.

生物活性

2,2,2-Trichloroethane-1-sulfonyl chloride is a sulfonyl chloride compound known for its application in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. This compound is characterized by its ability to enhance biological activity due to the presence of the sulfonyl group. Understanding its biological activity is crucial for its applications in medicinal chemistry and materials science.

Chemical Structure and Synthesis

The molecular formula of this compound indicates a structure where a central sulfur atom is bonded to a chlorine atom and a sulfonyl group, along with three chlorine substituents on the ethane backbone. The synthesis typically involves the reaction of chlorosulfonic acid with 2,2,2-trichloroethanol or related compounds under controlled conditions to ensure high yield and purity.

The mechanism by which this compound exerts its biological effects primarily involves nucleophilic attack by amines at the sulfur atom. This reaction results in the formation of sulfonamide bonds through the displacement of chloride ions. The process can be summarized as follows:

This reaction is essential in developing various therapeutic agents.

Toxicity Studies

Research has indicated that this compound exhibits toxicity at certain doses. In experimental systems, exposure to lethal doses resulted in signs of sedation, gastric irritation, and damage to vital organs such as the liver and kidneys . Notably, studies on related compounds like 1,1,2-trichloroethane have shown similar toxicological profiles, including elevated liver enzymes and histological liver damage at high doses .

Case Studies

A comparative study utilized Bacillus stearothermophilus to assess the toxic effects of various chlorinated compounds, including those related to this compound. The study measured bacterial growth and enzymatic activities as indicators of toxicity. Results demonstrated that chlorinated compounds significantly affected microbial respiration and growth rates .

Endocrine Disruption

Emerging evidence suggests that compounds like this compound may act as endocrine disruptors. These chemicals can interfere with hormone action and homeostasis, potentially leading to developmental and reproductive issues in exposed organisms . The implications for human health are significant, particularly concerning exposure during critical developmental windows.

Summary of Biological Effects

特性

IUPAC Name |

2,2,2-trichloroethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4O2S/c3-2(4,5)1-9(6,7)8/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWRAKGWZMUEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14994-00-4 | |

| Record name | 2,2,2-trichloroethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。